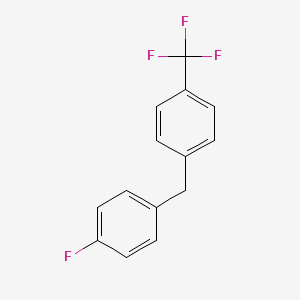
1-Fluoro-4-(4-(trifluoromethyl)benzyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-4-(4-(trifluoromethyl)benzyl)benzene is an organic compound with the molecular formula C14H10F4 It is a derivative of benzene, characterized by the presence of a fluoro group and a trifluoromethylbenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Fluoro-4-(4-(trifluoromethyl)benzyl)benzene typically involves the reaction of 1-fluoro-4-iodobenzene with 4-(trifluoromethyl)benzyl bromide under palladium-catalyzed coupling conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 1-Fluoro-4-(4-(trifluoromethyl)benzyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluoro group can be substituted by nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction Reactions: Reduction of the trifluoromethyl group can lead to the formation of difluoromethyl or monofluoromethyl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed:
- Substitution reactions yield various substituted benzene derivatives.
- Oxidation reactions produce benzoic acid derivatives.
- Reduction reactions result in difluoromethyl or monofluoromethyl derivatives.
Scientific Research Applications
1-Fluoro-4-(4-(trifluoromethyl)benzyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Fluoro-4-(4-(trifluoromethyl)benzyl)benzene involves its interaction with specific molecular targets. The fluoro and trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, making it a valuable candidate in drug design. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
- 1-Fluoro-4-(trifluoromethyl)benzene
- 4-Fluorobenzotrifluoride
- 1-Chloro-4-(trifluoromethyl)benzene
Comparison: 1-Fluoro-4-(4-(trifluoromethyl)benzyl)benzene is unique due to the presence of both fluoro and trifluoromethylbenzyl groups. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, compared to similar compounds. These properties make it particularly valuable in applications requiring enhanced stability and bioavailability.
Properties
Molecular Formula |
C14H10F4 |
|---|---|
Molecular Weight |
254.22 g/mol |
IUPAC Name |
1-fluoro-4-[[4-(trifluoromethyl)phenyl]methyl]benzene |
InChI |
InChI=1S/C14H10F4/c15-13-7-3-11(4-8-13)9-10-1-5-12(6-2-10)14(16,17)18/h1-8H,9H2 |
InChI Key |
SPZRIJSROQXFGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















